molecular formula C22H26N4O4S2 B2597452 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate CAS No. 953134-74-2

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2597452
CAS No.: 953134-74-2
M. Wt: 474.59
InChI Key: VKRDXVPVNUFMRA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted at the 6-position with a 4-ethylpiperazine group and ester-linked to a 4-(dimethylsulfamoyl)benzoate moiety. The benzothiazole ring is a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The ethylpiperazine group enhances solubility due to its basicity, while the dimethylsulfamoyl substituent on the benzoate ester may contribute to metabolic stability and hydrogen-bonding interactions.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S2/c1-4-25-11-13-26(14-12-25)22-23-19-10-7-17(15-20(19)31-22)30-21(27)16-5-8-18(9-6-16)32(28,29)24(2)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRDXVPVNUFMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where an ethyl group is added to the nitrogen atoms of the piperazine.

    Esterification: The final step involves the esterification of the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the piperazine ring can enhance solubility and bioavailability. The dimethylsulfamoyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s benzothiazole core distinguishes it from quinoline-based analogs (e.g., C1–C7 in ) and pyridazine/isoxazole derivatives (e.g., I-6230, I-6473 in ). Key structural differences include:

  • Benzothiazole vs.
  • Ethylpiperazine vs. Simple Linkers: The ethylpiperazine group in the target compound may improve solubility compared to the unsubstituted piperazine or phenethylamino groups in and compounds .
  • Dimethylsulfamoyl vs.

Physicochemical and Pharmacokinetic Properties

Hypothesized properties based on structural analogs:

Compound Core Key Substituents LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound Benzothiazole 4-Ethylpiperazine, Dimethylsulfamoyl 2.1 ~0.5 (High) High (Sulfamoyl)
C1 (Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate) Quinoline Phenyl, Piperazine 3.8 ~0.1 (Moderate) Moderate (Ester)
I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate) Pyridazine Ethyl Benzoate, Phenethylamino 2.9 ~0.2 (Low) Low (Ester/Amino)

Key Observations :

  • The target compound’s ethylpiperazine and sulfamoyl groups likely reduce logP compared to quinoline analogs, enhancing aqueous solubility .
  • Sulfamoyl groups are less prone to hydrolysis than esters (e.g., in C1 or I-6230), suggesting improved metabolic stability .

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-(dimethylsulfamoyl)benzoate is a member of the benzothiazole class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C20H24N4O3S2
  • Molecular Weight: 420.56 g/mol
  • IUPAC Name: this compound

This compound features a benzothiazole ring, a piperazine moiety, and a dimethylsulfamoyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.
  • Anticancer Activity: Preliminary studies indicate that this compound could induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby inhibiting cell division .

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Studies have demonstrated that compounds similar to This compound possess cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the inhibition of tubulin polymerization and the induction of apoptosis .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the cytotoxic effects on A549 and HeLa cells; demonstrated moderate cytotoxicity attributed to inhibition of tubulin polymerization .
Study 2 Explored the antimicrobial efficacy against Gram-positive and Gram-negative bacteria; found significant inhibition zones indicating strong antimicrobial activity.
Study 3 Analyzed the pharmacokinetics and bioavailability; suggested favorable absorption characteristics in biological systems .

Q & A

Basic: What synthetic strategies are employed for introducing the 4-ethylpiperazine moiety into the benzothiazole ring system?

Methodological Answer:
The 4-ethylpiperazine group is typically introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzothiazole derivative bearing a leaving group (e.g., chloro or bromo) at the 6-position with 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Microwave-assisted synthesis may enhance reaction efficiency. Post-reaction purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Basic: Which spectroscopic techniques are most effective for confirming the ester linkage in this compound?

Methodological Answer:
The ester group is best characterized using:

  • ¹H NMR : Look for downfield shifts (δ 4.5–5.5 ppm) corresponding to the ester oxygen-adjacent protons.
  • 13C NMR : A carbonyl signal at ~170 ppm confirms the ester.
  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch).
    X-ray crystallography (e.g., using SHELXL ) provides definitive structural validation by resolving bond lengths and angles .

Advanced: How to design crystallization experiments to obtain high-quality X-ray diffraction data?

Methodological Answer:
Optimize crystallization using:

  • Solvent Screening : Test polar aprotic (DMSO, DMF) and protic (ethanol, methanol) solvents.
  • Temperature Gradients : Slow cooling from 60°C to 4°C enhances crystal growth.
  • Additives : Small molecules (e.g., glycerol) or counterions (e.g., acetate) can stabilize crystal packing.
    For data collection, use synchrotron radiation (λ = 0.7–1.0 Å) and refine structures with SHELXL . Validate thermal parameters and hydrogen bonding networks to ensure accuracy .

Advanced: How to analyze discrepancies in biological activity data across different assay systems?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound solubility.
  • Protein Source : Recombinant vs. native enzymes (e.g., glycosylation differences).
    Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular IC₅₀). Use molecular dynamics simulations (e.g., GROMACS) to compare ligand-protein interactions across systems .

Basic: What chromatographic methods are suitable for purity assessment during synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Retention time consistency confirms purity (compare with reference standards ).
  • TLC : Monitor reactions using silica plates (ethyl acetate/hexane, 1:1) and UV visualization.
  • LC-MS : Confirm molecular weight (e.g., m/z 598 [M+H]+ as in ).

Advanced: What computational approaches can predict binding modes with target enzymes like CSF-1R?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole core and kinase active sites.
  • QSAR Models : Train Bayesian classifiers on datasets of known CSF-1R inhibitors to predict activity .
  • MM-PBSA Calculations : Estimate binding free energies after MD simulations. Validate with mutagenesis (e.g., Ala-scanning of key residues ).

Basic: How to optimize reaction conditions for the dimethylsulfamoyl benzoate group introduction?

Methodological Answer:

  • Coupling Agents : Use HATU or EDCI with DMAP in dichloromethane.
  • Stoichiometry : Maintain a 1.2:1 molar ratio of 4-(dimethylsulfamoyl)benzoic acid to benzothiazole intermediate.
  • Temperature : Conduct reactions at 0°C to minimize side products. Monitor progress via TLC and quench with aqueous NaHCO₃ .

Advanced: How to resolve conflicting results in enzyme inhibition kinetics between recombinant and native protein preparations?

Methodological Answer:

  • Control Experiments : Compare enzyme activity in the presence/absence of post-translational modifications (e.g., phosphorylation).
  • Crystallography : Solve structures of the compound bound to both enzyme forms to identify conformational differences .
  • Kinetic Assays : Use stopped-flow spectrophotometry to measure kcat/KM under identical buffer conditions. Statistical analysis (e.g., ANOVA) identifies significant variations .

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